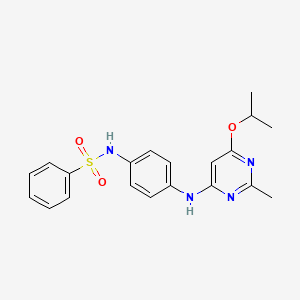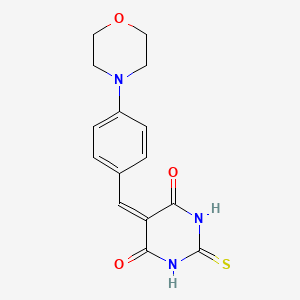
5-(4-morpholinobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(4-morpholinobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” is a chemical compound with the molecular formula C15H15N3O3S and a molecular weight of 317.3612. It is intended for research use only and not for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. Further research or consultation with a subject matter expert may be necessary.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C15H15N3O3S1. However, the specific structural details, such as bond lengths and angles, are not provided in the available resources.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. Further research or consultation with a subject matter expert may be necessary.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and solubility, are not provided in the available resources1.Scientific Research Applications
Synthesis and Biological Activity
Research on compounds structurally related to 5-(4-morpholinobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione highlights their synthesis for exploring anti-inflammatory and analgesic activities. For instance, Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing potential as COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Heterocyclic Chemistry and Drug Design
Karimian et al. (2017) focused on the synthesis of new derivatives of morpholine-containing compounds, which are crucial intermediates in medicinal chemistry, highlighting their importance in the design of drugs with potential therapeutic applications (Karimian, Eshghi, Bakavoli, & Shiri, 2017).
Intermediates for Biomedical Applications
Lei et al. (2017) developed a synthetic method for a compound acting as an important intermediate, which inhibits tumor necrosis factor alpha and nitric oxide, showcasing the compound's role in creating therapeutic agents (Lei, Wang, Xiong, & Lan, 2017).
Biodegradable Polymers
Vinšová (2001) and Veld, Dijkstra, & Feijen (1992) discussed the synthesis of morpholine-2,5-dione derivatives used as monomers for biodegradable polymers, indicating their significance in developing eco-friendly materials with biomedical applications (Vinšová, 2001); (Veld, Dijkstra, & Feijen, 1992).
Non-linear Optical Materials
Fatma et al. (2018) synthesized derivatives of thiazolidine-2,4-dione, including a compound similar in structure to the one , demonstrating their potential as non-linear optical materials due to their high first static hyperpolarizability values, opening avenues for their application in photonics and electronics (Fatma, Bishnoi, Verma, Singh, & Srivastava, 2018).
Safety And Hazards
The specific safety and hazard information for this compound is not provided in the available resources1. As with all chemicals, it should be handled with appropriate safety measures.
Future Directions
The future directions of research involving this compound are not specified in the available resources. Given its designation as a research compound1, it’s likely that it will continue to be studied for its potential applications.
Please note that this analysis is based on the information available from the resources and may not be comprehensive. For a more detailed analysis, especially for sections where information is lacking, further research or consultation with a subject matter expert is recommended.
properties
IUPAC Name |
5-[(4-morpholin-4-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-13-12(14(20)17-15(22)16-13)9-10-1-3-11(4-2-10)18-5-7-21-8-6-18/h1-4,9H,5-8H2,(H2,16,17,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFGHVAUPSAOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NC(=S)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-morpholinobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2452738.png)
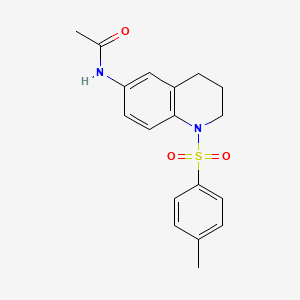

![(E)-N-{1-[2-(4-chlorophenyl)cyclopropyl]ethylidene}hydroxylamine](/img/structure/B2452744.png)
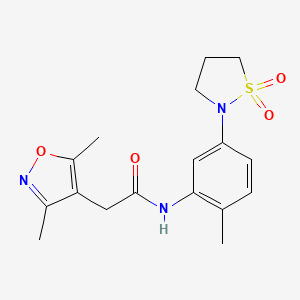
![methyl 2-(7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2452750.png)
![3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452751.png)
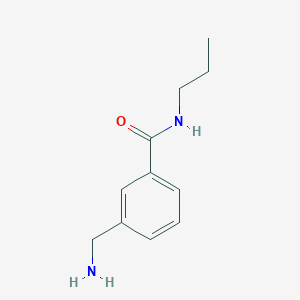
![Methyl 2-{[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2452753.png)
![3'-(3-Chloro-4-methylphenyl)-1-methyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2452754.png)
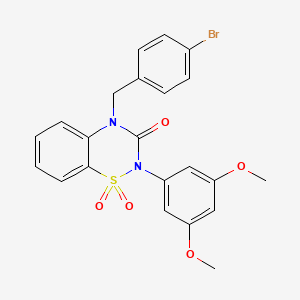
![Ethyl 4-[(diethylamino)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452756.png)
